molecular formula C9H5Cl2FO2 B13727580 2,5-Dichloro-3-fluorocinnamic acid

2,5-Dichloro-3-fluorocinnamic acid

Cat. No.: B13727580
M. Wt: 235.04 g/mol
InChI Key: CGDNOBDRCUJRJA-OWOJBTEDSA-N
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Description

2,5-Dichloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, featuring chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position on the benzene ring. Halogenation patterns significantly influence physical, chemical, and biological characteristics, making comparisons with similar compounds critical for understanding its applications in pharmaceuticals, agrochemicals, or material science.

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)/b2-1+

InChI Key

CGDNOBDRCUJRJA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5-dichloro-3-fluorocinnamic acid typically involves:

  • Functionalization of an aromatic precursor (usually a substituted benzaldehyde or nicotinamide derivative) to introduce chlorine and fluorine atoms at specific positions.
  • Formation of the cinnamic acid skeleton via condensation or coupling reactions.
  • Purification and crystallization to obtain the final product with high purity.

Halogenation and Fluorination of Aromatic Precursors

Representative Preparation Procedure for 2,5-Dichloro-3-fluorocinnamic Acid

Based on the synthesis of related compounds and the data available, a plausible synthetic route for 2,5-dichloro-3-fluorocinnamic acid is outlined below:

Step Reaction Conditions Yield / Notes
1 Synthesis of 2,5-dichloro-3-fluorobenzaldehyde Starting from 2,5-dichloro-3-aminopyridine via diazotization-fluorination (fluoboric acid, sodium nitrite) ~67% yield for fluoropyridine intermediate
2 Knoevenagel condensation of 2,5-dichloro-3-fluorobenzaldehyde with malonic acid (propanedioic acid) Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium toluenesulfonate), acetic acid ammonium, 70–80°C, 2–3 hours High purity product after recrystallization
3 Purification Filtration, washing, recrystallization in 95% ethanol Product purity >95%

Data Tables Summarizing Key Reaction Conditions and Yields

Compound Reaction Type Reagents / Catalysts Temperature (°C) Pressure Time Yield (%) Purity (%) Reference
2,5-Dichloro-3-aminopyridine Hofmann degradation Sodium hypobromite, NaOH 50–80 Ambient ~1–2 h Not specified -
2,5-Dichloro-3-fluoropyridine Diazotization-fluorination Fluoboric acid, NaNO2 0–5 (cooling) Ambient ~1 h 67+ -
Fluorocinnamic acid Knoevenagel condensation p-Fluorobenzaldehyde, propanedioic acid, ionic liquid catalyst 70–80 Ambient 2–3 h High >95
2,3-Dichloro-5-(trichloromethyl)pyridine (related intermediate) Chlorination Cl2, MnO2, FeCl3 120 1 atm 45 h 79 96

Perspectives from Varied Sources

  • Patent Literature : Patents provide detailed synthetic routes emphasizing cost-effectiveness, catalyst recycling, and mild reaction conditions. For example, the use of ionic liquids as recyclable catalysts in Knoevenagel condensation improves yield and environmental impact.

  • Industrial Processes : Large-scale chlorination and fluorination steps utilize controlled gas-phase reactions with catalysts to achieve high yields but require careful management of reaction temperature and pressure to avoid side reactions.

  • Academic Research : Novel fluorination methods such as diazotization-fluorination of amino precursors offer improved selectivity and yield without expensive fluorinating agents, making them attractive for research and scale-up.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .

Scientific Research Applications

2,5-Dichloro-3-fluorocinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Differences

a. trans-3,5-Difluorocinnamic Acid (CAS 147700-58-1)

  • Molecular Formula : C₉H₆F₂O₂ vs. C₉H₅Cl₂FO₂ (estimated for 2,5-dichloro-3-fluorocinnamic acid).
  • Molecular Weight : 184.14 g/mol vs. ~235 g/mol (estimated).
  • Substituents : Fluorine atoms at positions 3 and 5 on the benzene ring, lacking chlorine substituents.
  • Impact: The absence of chlorine reduces molecular weight and alters electronic effects.

b. 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid (CAS 82671-06-5)

  • Molecular Formula: C₆H₂Cl₂FNO₂ (pyridine ring) vs. C₉H₅Cl₂FO₂ (benzene ring).
  • Molecular Weight : 209.99 g/mol vs. ~235 g/mol.
  • Substituents : Chlorine at positions 2 and 6, fluorine at position 5 on a pyridine ring.

Physical and Chemical Properties

Property 2,5-Dichloro-3-fluorocinnamic Acid (Estimated) trans-3,5-Difluorocinnamic Acid 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
Molecular Weight (g/mol) ~235 184.14 209.99
Boiling Point Not Available Not Reported 327.9±35.0°C
Topological Polar Surface Area (TPSA) ~40 Ų (carboxylic acid + halogens) 37.3 Ų 62.8 Ų
LogP (Lipophilicity) Higher (due to Cl substituents) ~2.0 (estimated) 1.8

Key Observations :

  • TPSA : The pyridine derivative’s higher TPSA (62.8 Ų) suggests greater polarity, which may influence its pharmacokinetic behavior compared to cinnamic acid derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Synthesis Method Key Applications
2,5-Dichloro-3-fluorocinnamic Acid C₉H₅Cl₂FO₂ ~235 2-Cl, 3-F, 5-Cl Halogenation of cinnamic acid Pharmaceutical intermediates
trans-3,5-Difluorocinnamic Acid C₉H₆F₂O₂ 184.14 3-F, 5-F Fluorination reactions Fluorinated fine chemicals
2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid C₆H₂Cl₂FNO₂ 209.99 2-Cl, 5-F, 6-Cl Microwave-assisted synthesis Agrochemical intermediates

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2,5-dichloro-3-fluorocinnamic acid?

The synthesis of halogenated cinnamic acids typically involves cross-coupling reactions or halogenation of precursor aromatic rings. For 2,5-dichloro-3-fluorocinnamic acid, a Friedel-Crafts acylation or Suzuki-Miyaura coupling could be employed using fluorinated and chlorinated aryl halides. Purification often requires recrystallization from polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s low solubility in non-polar media . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) are recommended to isolate isomers and byproducts. Ensure reaction conditions (temperature, catalyst loading) are optimized to minimize dehalogenation side reactions .

Basic: How can spectroscopic and chromatographic techniques be applied to characterize this compound’s purity and structural integrity?

  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine and chlorine substitution patterns. 1H^{1}\text{H} NMR can identify the α,β-unsaturated carboxylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight and detects trace impurities.
  • FTIR : Confirm carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) .

Basic: What are the stability considerations for 2,5-dichloro-3-fluorocinnamic acid under varying pH and temperature conditions?

The compound’s stability is influenced by the electron-withdrawing effects of halogens.

  • pH : The carboxylic acid group is prone to deprotonation above pH 4, potentially altering solubility. Store in acidic buffers (pH 2–3) to maintain protonation .
  • Temperature : Thermal decomposition occurs above 150°C; DSC/TGA analysis is advised to determine safe handling ranges. Avoid prolonged exposure to light to prevent photodegradation of the aromatic system .

Advanced: How can crystallographic data resolve ambiguities in structural assignments of halogenated cinnamic acids?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXT for structure solution and SHELXL for refinement, leveraging the program’s robust handling of heavy atoms (Cl, F) to resolve positional disorder or occupancy ambiguities . For supramolecular analysis, evaluate hydrogen-bonding motifs (e.g., carboxylic acid dimerization) and halogen···π interactions using Mercury software .

Advanced: How do competing intermolecular interactions influence the crystal packing of halogenated cinnamic acids?

Halogen substituents introduce competing supramolecular synthons:

  • Halogen bonding : Fluorine and chlorine atoms engage in directional Cl···O or F···H interactions, competing with traditional O-H···O hydrogen bonds.
  • π-Stacking : The aromatic ring’s electron-deficient nature (due to Cl/F) promotes offset stacking.
    Crystal engineering strategies should prioritize synthon hierarchy (e.g., prioritizing strong H-bonds over weaker halogen interactions) to predict polymorphic outcomes .

Advanced: How can researchers address contradictions in experimental data (e.g., conflicting solubility or reactivity results)?

  • Systematic variable testing : Isolate factors like solvent polarity, counterion effects, or trace metal contaminants (e.g., from catalysts) that may alter reactivity .
  • Cross-validation : Compare XRD, NMR, and computational (DFT) data to reconcile discrepancies in bond lengths or substituent orientations .
  • Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and crystallographic R-factors to assess data reliability .

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